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Compound of Interest

Compound Name: 7-Bromomethyl-2-methylindazole

Cat. No.: B1377870

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heterocycle, is recognized as a "privileged structure” in
medicinal chemistry. Its unique combination of structural rigidity, synthetic versatility, and
capacity for crucial hydrogen bonding interactions has established it as a fundamental core in
the design of a multitude of biologically active compounds. Within the diverse family of indazole
derivatives, 7-Bromomethyl-2-methylindazole emerges as a particularly valuable synthetic
intermediate. Its structure combines the desirable indazole core with a highly reactive
bromomethyl group, providing a chemical handle for covalent modification and the construction
of more complex molecular architectures.

This technical guide offers a comprehensive examination of 7-Bromomethyl-2-
methylindazole, covering its physicochemical properties, logical synthetic pathways,
characteristic reactivity, and strategic applications in the field of drug discovery.

Part 1: Core Chemical and Physical Profile

7-Bromomethyl-2-methylindazole is a tailored building block, designed for subsequent
chemical modification. Its core identity and properties are summarized below.

Chemical Structure:
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Figure 1. Molecular structure of 7-Bromomethyl-2-methylindazole.

Physicochemical and Spectroscopic Data:

Quantitative physical data such as melting and boiling points for this specific intermediate are
not widely reported in public literature, a common characteristic for specialized reagents
intended for further synthesis. However, its key identifiers and predicted spectroscopic features,
based on its molecular structure, are presented below.
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Property Value Source
CAS Number 1363380-76-0 [11[2]
Molecular Formula CoHoBrN2 [2]
Molecular Weight 225.09 g/mol [2]
Purity Typically 295-97% [2][3]

Aromatic protons (3H,
] multiplet, ~7.0-7.8 ppm), N-
Predicted *H NMR ) N/A
CHs (3H, singlet, ~4.1 ppm),

CHzBr (2H, singlet, ~4.8 ppm).

Aromatic carbons (~110-140
Predicted 13C NMR ppm), N-CHs (~35 ppm), N/A
CH2Br (~30 ppm).

Expected to be soluble in

common organic solvents like
Solubility Dichloromethane (DCM), N/A

Tetrahydrofuran (THF), and

Dimethylformamide (DMF).

Likely an off-white to yellow
Appearance id N/A
solid.

Part 2: Synthesis and Mechanistic Rationale

While specific, published protocols for 7-Bromomethyl-2-methylindazole are scarce, its
synthesis can be logically achieved via the radical bromination of its methyl precursor, 2,7-
dimethylindazole. This transformation is a cornerstone of organic synthesis for installing
benzylic halides.

Proposed Synthetic Workflow

The synthesis is envisioned as a two-stage process: first, the regioselective methylation of 7-
methylindazole to form 2,7-dimethylindazole, followed by a free-radical bromination at the 7-
methyl position.
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Step 1: N-Methylation Step 2: Radical Bromination

7-Methylindazole Clsel s (2,7—Dimethylindazole)— NBS, AIBN 7-Bromomethyl-2-methylindazole

Click to download full resolution via product page

Proposed synthesis of 7-Bromomethyl-2-methylindazole.

Detailed Protocol: Radical Bromination of 2,7-
Dimethylindazole

This protocol describes the critical step of converting the methyl group to a bromomethyl group.

Materials:

2,7-Dimethylindazole (1.0 eq)

N-Bromosuccinimide (NBS) (1.1 eq)

Azobisisobutyronitrile (AIBN) (0.1 eq, radical initiator)

Carbon tetrachloride (CCla) or a suitable non-polar solvent

Inert atmosphere (Nitrogen or Argon)
Procedure:

e Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add
2,7-dimethylindazole and carbon tetrachloride under an inert atmosphere.

» Reagent Addition: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.

e Reaction: Heat the mixture to reflux (approx. 77°C for CCls) and maintain for 2-4 hours. The
reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).
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o Workup: Once the starting material is consumed, cool the reaction mixture to room
temperature. Filter the mixture to remove the succinimide byproduct.

 Purification: Wash the filtrate with a saturated sodium thiosulfate solution to quench any
remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel.

Expert Rationale and Mechanistic Insight

The choice of reagents is dictated by the need for a selective free-radical chain reaction.

e N-Bromosuccinimide (NBS): Serves as a reliable and easily handled source of a low
concentration of elemental bromine (Brz), which is necessary for the radical reaction to
proceed without causing unwanted side reactions.

o AIBN: Acts as a thermal radical initiator. Upon heating, it decomposes to form nitrogen gas
and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a
hydrogen atom from HBr (formed in situ) to generate a bromine radical (Bre).

e Mechanism: The reaction proceeds via a classic free-radical chain mechanism. A bromine
radical abstracts a hydrogen atom from the benzylic methyl group of 2,7-dimethylindazole,
forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of
Br2 to form the desired product and a new bromine radical, propagating the chain.

Part 3: Chemical Reactivity and Applications in Drug
Discovery

The synthetic value of 7-Bromomethyl-2-methylindazole is centered on the reactivity of its
bromomethyl group. This group functions as a potent electrophile, making the molecule an
excellent alkylating agent for a wide range of nucleophiles.

Primary Application: A Versatile Building Block

The indazole core is a key pharmacophore in numerous kinase inhibitors and other therapeutic
agents due to its ability to form critical interactions with protein active sites.[4][5][6] 7-
Bromomethyl-2-methylindazole allows for the strategic incorporation of the 2-methylindazol-
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7-ylmethyl moiety into a target molecule. This is typically achieved via a nucleophilic
substitution (Sn2) reaction, where a nucleophilic atom (such as nitrogen from an amine, oxygen
from a phenol, or sulfur from a thiol) displaces the bromide leaving group.

7-Bromomethyl-2-methylindazole
(Electrophile)
Nucleophilic Forms C-N, C-O, or C-S bond,_ Final Drug Candidate
Tz S T Substitution (SN2) (Indazole Moiety Covalently Linked)

Nucleophilic Site
(e.g., R-NHz, R-OH)

Click to download full resolution via product page

Application of 7-Bromomethyl-2-methylindazole in covalent assembly.

This strategy is fundamental in drug discovery for:

 Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of compounds
where the indazole core is systematically linked to various molecular fragments.

o Lead Optimization: Modifying a lead compound to enhance potency, selectivity, or
pharmacokinetic properties by introducing the bulky and interactive indazole group.

o Targeting Kinases: The indazole scaffold is prevalent in FDA-approved kinase inhibitors like
Axitinib and Pazopanib.[4] This building block provides a direct route to novel kinase-
targeting compounds.[6][7][8]

Part 4: Safety, Handling, and Storage

As a reactive alkylating agent, 7-Bromomethyl-2-methylindazole requires careful handling in
a laboratory setting.

o Safety: Handle in a well-ventilated fume hood. Use appropriate Personal Protective
Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust
and contact with skin and eyes.
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o Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and
incompatible materials such as strong bases and oxidizing agents.

Conclusion

7-Bromomethyl-2-methylindazole is a specialized yet highly valuable intermediate in
medicinal chemistry. Its structure is intelligently designed, combining the pharmacologically
significant indazole core with a reactive bromomethyl handle. This makes it an essential tool for
researchers and drug development professionals, enabling the efficient synthesis of complex
molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
Understanding its synthesis, reactivity, and proper handling is key to unlocking its full potential
in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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